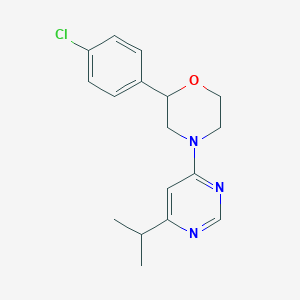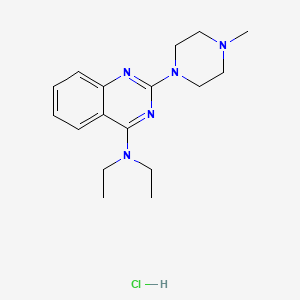![molecular formula C14H13N3O3S B5378167 3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one, commonly known as MNTX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of MNTX is not fully understood. However, studies have suggested that it can interact with metal ions and form stable complexes. It can also generate reactive oxygen species upon exposure to light, which can cause damage to biological molecules like DNA and proteins.
Biochemical and Physiological Effects:
MNTX has been shown to have both biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, MNTX has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the major advantages of MNTX is its fluorescent property, which makes it a useful tool for detecting metal ions in biological and environmental samples. It can also be used as a photosensitizer in PDT for cancer treatment. However, one of the limitations of MNTX is its photobleaching property, which can reduce its fluorescence intensity over time. In addition, its stability in biological systems needs to be further investigated.
未来方向
There are several future directions for research on MNTX. One area of research is the development of MNTX-based sensors for detecting metal ions in biological and environmental samples. Another area of research is the optimization of MNTX-mediated PDT for cancer treatment. In addition, the stability and pharmacokinetics of MNTX in biological systems need to be further investigated for its potential use in clinical applications.
In conclusion, MNTX is a synthetic compound that has shown promising applications in various fields of scientific research. Its fluorescent property and potential use as a photosensitizer in PDT make it a promising candidate for developing sensors and cancer treatments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
合成方法
The synthesis of MNTX involves the reaction of 2-nitro-4-methylphenylamine with 2-thiophenecarboxaldehyde in the presence of acetic acid and sodium acetate. This reaction results in the formation of 3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one. The purity of the synthesized compound can be checked using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
MNTX has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for detecting metal ions. MNTX exhibits strong fluorescence emission in the presence of metal ions like Zn2+ and Cd2+. This property makes it a promising candidate for developing sensors for detecting metal ions in biological and environmental samples.
Another area of research is the use of MNTX as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. MNTX can generate singlet oxygen upon exposure to light, which can cause damage to cancer cells. Studies have shown that MNTX-mediated PDT can effectively kill cancer cells in vitro and in vivo.
属性
IUPAC Name |
(E)-3-[2-(methylamino)-4-nitroanilino]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-15-12-9-10(17(19)20)4-5-11(12)16-7-6-13(18)14-3-2-8-21-14/h2-9,15-16H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDSUNHJBMHGEY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5378113.png)

amine hydrochloride](/img/structure/B5378117.png)
![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5378128.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)

![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![1,1'-(1,4-phenylene)bis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B5378169.png)
![2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5378178.png)
![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)